molecular formula C10H16N2O3S B1517470 C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide CAS No. 1073485-82-1

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide

Cat. No. B1517470
M. Wt: 244.31 g/mol
InChI Key: IORGGERUGTZARB-UHFFFAOYSA-N
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Description

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide (CAMEMS) is an organic compound that has been used for a variety of purposes in scientific research. It is a member of the sulfonamide family, which are compounds that contain a sulfonamide functional group. CAMEMS has a variety of properties that make it an attractive choice for scientific research. It is soluble in water and has a low melting point, making it easy to use in laboratory experiments. Furthermore, CAMEMS is relatively stable and has a low toxicity, making it safe to use in laboratory settings.

Scientific Research Applications

Synthesis and Characterization

Sulfonamides, including methanesulfonamide derivatives, are synthesized and characterized for various applications, including as intermediates in the production of pharmaceuticals. For instance, N‐(4‐Amino‐2‐methoxy­phenyl)­acet­amide is a product in the synthesis pathway of an anticancer drug side chain, highlighting the role of such compounds in drug development processes (M. Robin et al., 2002). Additionally, diethyltin(methoxy)methanesulfonate has been used to create three-dimensional self-assemblies for potential applications in material science and catalysis (R. Shankar et al., 2011).

Pharmacological Potentials

Methanesulfonamide derivatives are explored for their pharmacological potentials, including antimicrobial activities. For example, studies on disulfonimide derivatives have shown remarkable antibacterial and antifungal activities compared to traditional sulfonamides, indicating their potential as novel antimicrobial agents (B. Eren et al., 2019). These findings underscore the significance of sulfonamides and their derivatives in developing new therapeutic agents.

Material Science Applications

Sulfonamide derivatives, including methanesulfonamides, find applications in material science, such as in the formation of solid electrolyte interphase (SEI) films in lithium-ion batteries. Phenyl methanesulfonate, for instance, has been used as an electrolyte additive to improve the performance of lithium-ion batteries at low temperatures, demonstrating the compound's utility in enhancing battery efficiency and longevity (Yicun Lin et al., 2019).

Chemical and Structural Analysis

Structural and chemical analyses of sulfonamide derivatives provide insights into their properties and potential applications. For example, studies involving X-ray crystallography and spectroscopic methods have been used to characterize the molecular structure of sulfonamide derivatives, offering valuable information for their application in drug design and material science (I. Binkowska et al., 2009).

properties

IUPAC Name

1-(3-aminophenyl)-N-(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)8-9-3-2-4-10(11)7-9/h2-4,7,12H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGGERUGTZARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(3-Amino-phenyl)-N-(2-methoxy-ethyl)-methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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